DL-Glutamine hydrate

Description

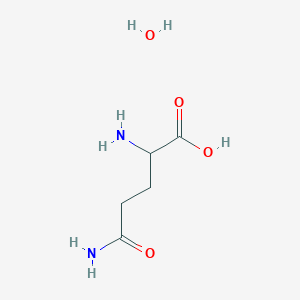

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

115584-75-3; 585-21-7 |

|---|---|

Molecular Formula |

C5H12N2O4 |

Molecular Weight |

164.161 |

IUPAC Name |

2,5-diamino-5-oxopentanoic acid;hydrate |

InChI |

InChI=1S/C5H10N2O3.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H2 |

InChI Key |

OQWQUUUQDAYNKF-UHFFFAOYSA-N |

SMILES |

C(CC(=O)N)C(C(=O)O)N.O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Dl Glutamine and Its Hydrate Forms

Biotransformation-Mediated Routes for Enantiomeric Enrichment from Racemic DL-Glutamine

While chemical synthesis often produces racemic mixtures, obtaining enantiomerically pure forms is crucial for many applications. wikipedia.org Enzymatic resolution is a powerful biotransformation technique used to separate one enantiomer from a racemate. This method leverages the high stereospecificity of enzymes, which selectively catalyze a reaction on only one of the two enantiomers present in the mixture. mdpi.comwikipedia.org

In the context of amino acids, this process typically involves an enzyme that reacts with either the L- or D-enantiomer, converting it into a different chemical species that can be easily separated from the unreacted enantiomer. For example, enzymes from microorganisms like Rhodococcus sp. can specifically hydrolyze L-amino acid amides from a racemic mixture. The unreacted D-configured amide can then be isolated. wikipedia.org This approach offers an economical route for producing the pure D-enantiomer, as the unreacted starting material can often be recycled. wikipedia.org Fermentation methods are also widely used for the large-scale production of specific enantiomers, such as L-glutamic acid, which has largely superseded chemical extraction methods. wikipedia.org

Investigation of Formation Mechanisms in Hydrated or Aqueous Environments

The term "DL-Glutamine hydrate" primarily refers to the behavior and interactions of DL-glutamine in an aqueous solution, rather than a distinct, stable crystalline hydrate (B1144303). The crystal structure of the racemate, DL-glutamine, is known to be anhydrous and features a different molecular packing pattern compared to that of L-glutamine. iucr.org However, glutamine's properties are heavily influenced by its interaction with water.

Glutamine is a polar, hydrophilic amino acid with a reported aqueous solubility of approximately 41.3 g/L at 25°C. ekb.egnih.gov In aqueous media, the molecule's polar side chain, which contains a carboxylic acid, an α-amino group, and an amide group, readily forms hydrogen bonds with surrounding water molecules. mdpi.comekb.eg These interactions govern its solubility and conformational behavior in solution. mdpi.comekb.eg Studies on the volumetric and viscometric properties of DL-glutamine in water indicate strong solute-solvent interactions, suggesting it acts as a "structure-maker," organizing water molecules around it. ekb.egresearchgate.net

However, glutamine is unstable in aqueous solutions, particularly at neutral or alkaline pH and elevated temperatures. himedialabs.comsigmaaldrich.com It undergoes non-enzymatic deamidation, a hydrolysis reaction where the side-chain amide group is lost, converting glutamine into glutamic acid and releasing ammonia (B1221849). nih.govacs.org This degradation is a significant consideration in the preparation and storage of glutamine-containing solutions. himedialabs.comsigmaaldrich.com The mechanism is presumed to proceed through the formation of a six-membered glutarimide (B196013) ring intermediate, which is then hydrolyzed. acs.org

Table 2: Properties of Glutamine in Aqueous Environments

| Property | Value/Description | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₃ | nih.gov |

| Molar Mass | 146.14 g/mol | nih.gov |

| Aqueous Solubility | 41,300 mg/L (at 25 °C) | nih.gov |

| Behavior in Water | Acts as a structure-maker due to strong solute-solvent interactions. | ekb.egresearchgate.net |

| Stability in Solution | Unstable; undergoes deamidation (hydrolysis) to glutamic acid and ammonia. Degradation is accelerated by increased temperature and pH. | himedialabs.comsigmaaldrich.comacs.org |

| Crystal Form (Racemate) | Anhydrous, with a packing pattern different from the L-enantiomer. | iucr.org |

Advanced Spectroscopic Characterization of Dl Glutamine Hydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure and dynamics of DL-Glutamine hydrate (B1144303). These techniques probe the vibrational modes of the molecule, providing insights into the effects of hydration on its structure and the nature of its molecular bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations of Hydration Effects

FTIR spectroscopy is particularly sensitive to changes in the local environment of functional groups upon hydration. Studies on glutamine and related poly-L-glutamine systems reveal distinct spectral modifications in the presence of water. researchgate.netresearchgate.net Hydration primarily affects the amide bands, which are characteristic of the peptide backbone and the side chain.

The C=O stretching vibration of the side chain amide group, typically observed around 1658 cm⁻¹ in dry samples, shows a noticeable decrease in intensity upon hydration. researchgate.net In contrast, the bands corresponding to the β-sheet peptide backbone (around 1627 cm⁻¹) and the NH scissoring vibration (around 1605 cm⁻¹) are only minimally affected by the presence of water. researchgate.net Isotope labeling with ¹³C=¹⁸O on the glutamine side chain has been used to create a nonperturbative IR probe. In a hydrated state, this labeled group exhibits a broad absorption at 1575 cm⁻¹, which shifts and sharpens in a dehydrated, structured environment, indicating the sensitivity of the linewidth to the local hydration environment. nih.gov

Hydration also influences the secondary structure. In fully hydrated ω-gliadin, which is rich in glutamine, the structure is a mix of β-turns and extended chains with some intermolecular β-sheets. researchgate.netresearchgate.net The process of hydration can lead to the formation of extended hydrated chains and β-turns from initial β-sheet and α-helical structures. mdpi.com The analysis of the OH stretching region (2800–4000 cm⁻¹) in FTIR spectra can further elucidate the nature of water interactions, distinguishing between strongly and weakly hydrogen-bonded water molecules. mdpi.comacs.org

Table 1: Key FTIR Bands for Hydrated Glutamine and Related Structures

| Vibrational Mode | Wavenumber (cm⁻¹) (Dry) | Wavenumber (cm⁻¹) (Hydrated) | Observations on Hydration | Reference |

| Side Chain C=O Stretch | 1658 | ~1655 | Decreased intensity | researchgate.netresearchgate.net |

| β-sheet (Amide I) | 1627 | 1627 | Limited effect on position | researchgate.net |

| NH Scissoring (Amide II) | 1605 | 1605 | Limited effect on position | researchgate.net |

| ¹³C=¹⁸O Labeled Side Chain | - | 1575 (broad) | Narrows and shifts in dry environments | nih.gov |

| OH Stretching | - | 3000-3500 | Indicates strength of water hydrogen bonds | acs.org |

Raman Spectroscopy Analysis of Molecular Vibrations and Lattice Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and low-frequency lattice modes. Studies on L-glutamine in the solid state have utilized Raman spectroscopy to assign vibrational fundamentals. semanticscholar.orgresearchgate.net

In the low-wavenumber region, bands associated with the collective vibrations of the crystal lattice are observed. For L-Glutamine, modes at 125 cm⁻¹ and 135 cm⁻¹ are assigned to molecular associated vibrations in the solid state. semanticscholar.org A medium intensity band around 185 cm⁻¹ is attributed to a COO⁻ torsion vibration. semanticscholar.org

The "fingerprint" region (400–1800 cm⁻¹) contains a wealth of structural information. Key assignments for L-glutamine include:

~544 cm⁻¹: NH₂ torsion vibration. semanticscholar.org

1110 cm⁻¹ & 1130 cm⁻¹: Out-of-phase and in-phase combinations of Cβ–Cγ stretching and NεH₂ rocking, respectively. nih.gov

~1330 cm⁻¹, ~1290 cm⁻¹, ~1205 cm⁻¹: CH₂ twisting modes. nih.gov

~1265 cm⁻¹: CH₂ wagging vibration. nih.gov

Polarized Raman spectra of L-glutamine microcrystals reveal changes in band intensities that help in the assignment of vibrational modes based on their symmetry. semanticscholar.orgresearchgate.net Furthermore, UV Resonance Raman (UVRR) has been employed to identify spectral markers that are sensitive to the side chain conformation, specifically the OCCC dihedral angle (χ₃). nih.gov

Table 2: Selected Raman Bands and Assignments for L-Glutamine

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 125, 135 | Molecular associated vibrations (Lattice modes) | semanticscholar.org |

| 185 | COO⁻ torsion | semanticscholar.org |

| ~544 | NH₂ torsion | semanticscholar.org |

| ~1110 | Out-of-phase Cβ–Cγ stretch + NεH₂ rock | nih.gov |

| ~1130 | In-phase Cβ–Cγ stretch + NεH₂ rock | nih.gov |

| ~1265 | CH₂ wagging | nih.gov |

| ~1290, ~1330 | CH₂ twisting | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for obtaining detailed atomic-level information on the structure, dynamics, and interactions of DL-Glutamine hydrate in both solution and solid states.

Solution-State NMR for Conformational and Dynamic Insights

In solution, NMR techniques provide data on the average conformation and flexibility of the glutamine molecule. The assignment of ¹H and ¹³C NMR chemical shifts is the first step in any detailed analysis. rsc.orgchemicalbook.com For DL-Glutamine in D₂O, characteristic proton signals are observed for the α-proton and the β- and γ-protons of the side chain. chemicalbook.com

Conformational analysis focuses on the backbone torsion angles (φ, ψ) and side-chain torsion angles (χ). rsc.orgacs.org For glutamine, the side chain is long enough to exhibit significant conformational flexibility. conicet.gov.ar Variable temperature NMR studies can indicate the presence of hydrogen bonds. For instance, the temperature dependence of the amide N-H chemical shift can distinguish between N-H groups involved in hydrogen bonding and those that are not. mdpi.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for identifying through-space proximities between protons, confirming compact structures and interactions between the main chain and side chain. mdpi.com These experimental approaches, often combined with molecular dynamics simulations, help to build a comprehensive picture of the conformational preferences of glutamine in solution. rsc.orgmdpi.com

Solid-State NMR for Structural Elucidation of Hydrate Forms

Solid-state NMR (ssNMR) is a powerful method for characterizing the structure of crystalline and amorphous solids, including different hydrate forms, without the need for single crystals. ox.ac.ukcopernicus.org High-resolution techniques like Magic Angle Spinning (MAS) are essential to overcome the line broadening seen in solid samples. ox.ac.uk

For glutamic acid, a related amino acid, ¹⁷O ssNMR has been shown to be highly sensitive to the local environment, capable of distinguishing between different crystallographic oxygen sites and different polymorphic forms (D, L, vs. DL). ox.ac.ukox.ac.uk This sensitivity arises from the quadrupolar interaction of the ¹⁷O nucleus, which is highly dependent on the electronic environment and hydrogen bonding. ox.ac.ukox.ac.uk

For glutamine-containing systems like collagen, ¹³C ssNMR reveals structural changes upon fibrillogenesis and hydration. nih.govresearchgate.net The chemical shifts of carbon atoms, particularly the side-chain carbons, are sensitive to conformation through the "γ-gauche effect," where a gauche interaction causes an upfield shift. nih.gov Water-edited ssNMR experiments can further identify which residues are in close proximity to water molecules, providing direct evidence of hydration sites. researchgate.net These techniques have been crucial in developing structural models of polyglutamine aggregates, showing a rigid, dehydrated core composed of long β-strands. researchgate.net

Table 3: NMR Techniques for Characterizing this compound

| NMR Technique | State | Information Obtained | Key Findings/Applications | Reference |

| ¹H, ¹³C NMR | Solution | Chemical shift assignment, average conformation | Provides fundamental spectral data for further analysis. | rsc.orgchemicalbook.com |

| 2D NOESY | Solution | Through-space proton-proton proximities | Confirms compact structures and main chain/side chain interactions. | mdpi.com |

| Variable Temperature NMR | Solution | Hydrogen bond participation | Differentiates between H-bonded and non-H-bonded amide protons. | mdpi.com |

| Solid-State MAS NMR | Solid | High-resolution spectra of solids, polymorphism | Distinguishes different crystalline forms and hydration states. | ox.ac.ukcopernicus.org |

| ¹⁷O Solid-State NMR | Solid | Local oxygen environment, H-bonding | Highly sensitive to crystallographic sites and hydration. | ox.ac.ukox.ac.uk |

| Water-edited ssNMR | Solid | Proximity of residues to water | Identifies solvent-exposed regions and hydration patterns. | researchgate.net |

Diffusion-Ordered Spectroscopy (DOSY) for Self-Association Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a solution-state NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the study of molecular size and self-association phenomena.

In the context of glutamine-containing polymers, DOSY has been used to investigate their solution behavior. For a polyamidoamino acid derived from L-glutamine, NMR diffusion studies showed a population of unimolecular nanoparticles, effectively ruling out large-scale aggregation under the studied conditions. mdpi.comresearchgate.net This indicates that while the polymer chain may adopt a compact, self-ordered conformation stabilized by intramolecular hydrogen bonds, it does not tend to associate into larger intermolecular assemblies. mdpi.comresearchgate.net This technique is valuable for understanding how factors like polyglutamine sequence length might influence the tendency for self-association, a process relevant to the behavior of certain proteins. plos.orgplos.org

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a powerful analytical tool for the characterization of glutamine and its related compounds. Its high sensitivity and specificity allow for detailed molecular analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS is a highly sensitive and specific method for the quantitative analysis of glutamine in various matrices. nih.gov This technique combines the superior separation capabilities of UPLC with the precise detection and fragmentation abilities of tandem mass spectrometry. universite-paris-saclay.fr In MS/MS analysis, the instrument typically consists of two quadrupoles separated by a collision chamber. shimadzu.com The Multiple Reaction Monitoring (MRM) mode is frequently employed, where both quadrupoles are set to monitor specific ions, significantly reducing background noise and enhancing detection sensitivity. shimadzu.comnih.gov

This methodology has been successfully applied to quantify glutamine and related amino acids like glutamate (B1630785) and GABA from biological samples. universite-paris-saclay.fr For instance, a method using hydrophilic interaction liquid chromatography (HILIC) coupled with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and MRM mode has been developed for simultaneous quantification. universite-paris-saclay.fr Such methods are validated for precision and accuracy, with established limits of quantification for each analyte. universite-paris-saclay.fr Isotopic internal standards are often used to correct for analytical variabilities, including in-source cyclization of glutamine to pyroglutamic acid, a known artifact in ESI-based mass spectrometry. nih.gov

A key challenge in glutamine analysis is its potential to cyclize into pyroglutamic acid within the mass spectrometer's ion source. nih.gov Research has shown that a significant percentage of glutamine can be converted, with the extent of conversion depending on instrument parameters like the fragmentor voltage. nih.gov Therefore, optimizing chromatographic separation to distinguish glutamine from its cyclized form and careful tuning of MS source conditions are critical for accurate quantification. nih.gov

Table 1: UPLC-MS/MS Method Parameters for Amino Acid Analysis

| Parameter | Value/Description | Source |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | universite-paris-saclay.fr |

| Column | Core-shell ammonium-sulfonic acid modified silica (B1680970) | universite-paris-saclay.fr |

| Mobile Phase | Gradient elution with 25 mM pH 3.5 ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) | universite-paris-saclay.fr |

| Detection Mode | Positive Electrospray Ionization (ESI) | universite-paris-saclay.fr |

| MS Mode | Multiple Reaction Monitoring (MRM) | universite-paris-saclay.frnih.gov |

| Internal Standards | Isotopic standards (e.g., [d5]-glutamate, [d6]-GABA) | universite-paris-saclay.frnih.gov |

| Limit of Quantification | Glutamine: 3.15 ng/ml; Glutamic Acid: 1.25 ng/ml; GABA: 0.63 ng/ml | universite-paris-saclay.fr |

High-Resolution Mass Spectrometry for Isomeric Product Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for characterizing the isomeric products that arise from modifications of glutamine, such as deamidation. nih.govacs.orgresearchgate.net Deamidation of a glutamine residue can result in the formation of two isomeric products: α-glutamyl (α-Glu) and γ-glutamyl (γ-Glu). ntu.edu.sgacs.org While HRMS can accurately detect the mass shift of +0.98 Da associated with deamidation, distinguishing between these isomers is exceptionally challenging. ntu.edu.sgacs.org

To overcome this, specialized liquid chromatography-mass spectrometry (LC-MS) based approaches have been developed. nih.govacs.orgresearchgate.net One such strategy is Long-length Electrostatic Repulsion-hydrophilic Interaction Chromatography (LERLIC) coupled to tandem mass spectrometry (LERLIC-MS/MS). ntu.edu.sgacs.org This method allows for the separation of the γ-Glu and α-Glu isomers from complex biological samples, which is not typically feasible with standard shotgun proteomics techniques. ntu.edu.sgacs.org The separation of these isomers can be significant, with retention time differences of up to 160 minutes observed in some studies. acs.org

The fragmentation patterns obtained via MS/MS are crucial for unambiguous identification. nih.govacs.orgresearchgate.net Researchers have identified diagnostic fragment ions that are produced through orthogonal fragmentation pathways, enabling the simultaneous detection and identification of both Glu and isoGlu (the γ-glutamyl form) isomers. nih.govacs.orgresearchgate.net This capability is vital for studying the sequence-dependent product profiles of glutamine deamidation. nih.govacs.orgresearchgate.net

Table 2: Isomeric Products of Glutamine Deamidation

| Isomer | Formation Pathway | Analytical Challenge | Method of Distinction | Source |

| α-Glutamyl (α-Glu) | Direct hydrolysis or via glutarimide (B196013) intermediate | Identical mass to γ-Glu | Chromatographic separation (LERLIC) and diagnostic MS/MS fragments | ntu.edu.sgacs.org |

| γ-Glutamyl (isoGlu) | Glutarimide intermediate pathway | Identical mass to α-Glu | Chromatographic separation (LERLIC) and diagnostic MS/MS fragments | nih.govacs.orgresearchgate.netntu.edu.sg |

Neutron Diffraction Investigations

Neutron diffraction is a powerful technique for determining the structure of molecules in aqueous solution at an atomic level. whiterose.ac.uk It is particularly sensitive to hydrogen and its isotope deuterium, making it ideal for studying hydrogen bonding and hydration structures. whiterose.ac.uknih.gov

Elucidation of Hydrogen Bonding Networks in Aqueous Solution

Neutron diffraction, combined with hydrogen/deuterium (H/D) isotopic substitution and computational modeling (like Empirical Potential Structure Refinement), provides detailed insights into the hydrogen-bonding ability of glutamine in aqueous solutions. nih.govacs.org These studies have revealed that hydrogen bonding plays a critical role in the interactions between glutamine molecules and between glutamine and water. nih.govacs.org

Research shows that even in dilute solutions (e.g., 30 mg/mL), glutamine-glutamine interactions are present, leading to the formation of dimers. nih.govacs.org This association occurs through backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds, highlighting the molecule's propensity to self-associate. nih.govacs.org

When interacting with water, the carbonyl groups on both the backbone and the side chain of glutamine interact more readily with water molecules than the amine groups. nih.govacs.org Studies on the related molecule L-glutamic acid in solution showed a significant disruption of the water's natural tetrahedral hydrogen-bonding network, with the number of water-water hydrogen bonds decreasing from approximately 1.8 to 1.4 per water molecule. ox.ac.uk

Structural Insights into Hydration Shells and Water Coordination

Neutron diffraction experiments provide a direct measure of the atom-atom radial distribution functions, g(r), which describe the probability of finding one atom at a certain distance from another. nih.gov This allows for a detailed description of the hydration shell, or the arrangement of water molecules, around specific sites of the glutamine molecule. nih.gov

Studies have found that the charged groups on the glutamine backbone are more effective at coordinating water molecules than the dipolar side chain. nih.govacs.org This indicates that the backbone is more extensively hydrated. nih.govacs.org For the related L-glutamic acid, it was determined that each carboxylate oxygen atom forms an average of three hydrogen bonds with the surrounding water, while each amine hydrogen forms a single hydrogen bond. ox.ac.uk The three-dimensional shape of the hydration shell around functional groups like the carboxylate group is characteristic of the specific molecule, suggesting that water plays an active role in molecular recognition. nih.gov The hydration pattern around the amino group of glutamine shows a ribbon-like conformation of water molecules. nih.gov

Table 3: Water Coordination around Glutamine Functional Groups

| Functional Group | Hydrogen Bonding Characteristics | Hydration Shell Insights | Source |

| Backbone (charged groups) | Coordinates more water molecules than the side chain. | More successful in attracting water than the side chain dipole. | nih.govacs.org |

| Carbonyl Groups (backbone & side chain) | Interact more readily with water than amine groups. | Key sites for hydration. | nih.govacs.org |

| Amine Groups | Interact less readily with water than carbonyl groups. | Forms a single hydrogen bond per amine hydrogen with water. ox.ac.uk | nih.govacs.org |

| Side Chain (dipole) | Coordinates fewer water molecules than the backbone. | Less effective at attracting water compared to charged backbone groups. | nih.govacs.org |

Computational Chemistry and Molecular Modeling of Dl Glutamine Hydrate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules from first principles. acs.org For DL-glutamine hydrate (B1144303), DFT calculations are instrumental in understanding its fundamental electronic characteristics and predicting its spectroscopic behavior.

DFT calculations are employed to determine the electron distribution within the glutamine molecule, offering a quantitative picture of its chemical bonds and reactive sites. The analysis of the electronic structure often involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. For instance, studies on L-glutamine have shown that the HOMO is often localized around the backbone's primary amine (N1) atom, indicating its electron-donating capability, while the LUMO is typically found around the oxygen and carbon atoms of the carboxyl and amide groups, highlighting their electron-accepting nature. mdpi.com

A deeper analysis of the electronic environment is achieved through charge density analysis, often using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM). conicet.gov.ar This approach allows for the characterization of chemical bonds by locating bond critical points (BCPs) in the electron density, ρ(r). The value of the electron density and its Laplacian (∇²ρ(r)) at these points reveal the nature and strength of the interactions. researchgate.net Experimental and theoretical studies on L-glutamine have provided precise values for the electron density at these critical points. researchgate.net For example, the electron density of the C=O bonds is reported to be in the range of 2.404–2.688 e/ų, while the shorter N1-H1A bonds show a high magnitude of electron density at the critical point, around 2.063 e/ų. researchgate.net These values provide a quantitative measure of charge concentration in these bonds.

Mulliken population analysis is another DFT-based method used to assign partial atomic charges, revealing the extent of charge transfer between atoms within the molecule and with its environment. intensivecaremedjournal.comnih.gov In the context of glutamine interacting with a surface, DFT calculations have shown charge transfer from the nitrogen and carbon atoms towards the more electronegative oxygen atoms, confirming the polar nature of the molecule and its propensity for strong intermolecular interactions. mdpi.com

Table 1: Selected Topological Properties of Electron Density in L-Glutamine

| Bond | Electron Density at BCP (ρ(r)) [e/ų] | Laplacian of Electron Density at BCP (∇²ρ(r)) [e/Å⁵] | Reference |

|---|---|---|---|

| C=O | 2.404 - 2.688 | -39.7 | researchgate.net |

| N-H | 2.021 - 2.063 | -25.7 | researchgate.net |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net By computing the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data. acs.org This comparison aids in the precise assignment of spectral bands to specific molecular motions. researchgate.net

For L-glutamine, numerous studies have successfully used DFT methods, such as B3LYP with basis sets like 6-31G++(d,p), to calculate its vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies generally show good agreement with experimental IR and Raman spectra, although they are often systematically scaled to correct for anharmonicity and other theoretical approximations. researchgate.net For example, studies have compared the calculated and observed frequencies for various modes, including the C=O stretching, NH₂ stretching, and CH₂ bending vibrations. researchgate.net This theoretical-experimental correlation is crucial for a definitive assignment of the vibrational modes, resolving ambiguities that may arise from experimental spectra alone. iphy.ac.cn

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for L-Glutamine

| Vibrational Mode | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) | DFT Calculated (B3LYP) (cm⁻¹) | Reference |

|---|---|---|---|---|

| NH₂ asym stretch | 3381 | 3386 | ~3400 | researchgate.net |

| NH₂ sym stretch | 3243 | 3237 | ~3200 | researchgate.net |

| C=O stretch | 1685 | - | ~1680 | researchgate.net |

| COO⁻ stretch | 1621 | - | ~1620 | researchgate.net |

| CH₂ deformation | 1450 | - | ~1450 | researchgate.netresearchgate.net |

Electronic Structure and Charge Density Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For DL-glutamine hydrate, MD simulations are invaluable for studying its dynamics in an aqueous environment, including the behavior of surrounding water molecules, its interactions with other glutamine molecules, and its binding to biological macromolecules.

MD simulations are used to characterize the hydration shell—the layer of water molecules directly interacting with the solute. These simulations reveal the structure and dynamics of water around glutamine. rsc.org The arrangement of water molecules is often analyzed using the radial distribution function (RDF), g(r), which gives the probability of finding a water molecule at a certain distance from a specific atom or functional group of glutamine. nih.gov Studies on glutamine and similar amino acids show distinct hydration layers, with the first hydration shell being significantly structured compared to bulk water. nih.govresearchgate.net

The dynamics of the hydration shell are quantified by parameters such as the residence time of water molecules. acs.org Residence time indicates how long a water molecule remains within the hydration shell of the solute before exchanging with a molecule from the bulk solvent. For proteins and amino acids, residence times can range from a few picoseconds to hundreds of picoseconds, indicating that water molecules at the interface are dynamically slowed down compared to bulk water. acs.orgmdpi.com The number of water molecules in the hydration shell can also be monitored; for instance, in the binding pocket of a receptor, an average of about 16 water molecules were found around a bound L-glutamine. chemrxiv.org These simulations highlight that the hydration shell is not static but a dynamic entity, with water molecules constantly forming and breaking hydrogen bonds with the polar groups of glutamine. rsc.orgaip.org

Table 3: Dynamic Properties of Water in the Hydration Shell of Glutamine and Related Systems

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Average number of water molecules (in a receptor pocket) | 16.2 ± 2.0 | MD Simulation | chemrxiv.org |

| First peak of RDF (O-Hwater around carboxylate O) | 1.68 Å | MD Simulation (EPSR) | nih.gov |

| Water Residence Time (at protein surfaces) | 0.5 - 50 ps (typical), up to 500 ps | MD Simulation | acs.org |

MD simulations are crucial for understanding the intermolecular forces that govern the self-association of glutamine in aqueous solutions. The polar side chain of glutamine, with its amide group, can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. koreascience.kr These interactions are a key driving force for the aggregation of glutamine and polyglutamine peptides. nih.gov

Simulations can quantify the energetics of these interactions by calculating the non-bonded interaction energies (van der Waals and electrostatic) between glutamine molecules. scholaris.ca For instance, simulations of peptide dimers have shown that glutamine side chains readily interact with polar functional groups on adjacent peptides. koreascience.kr The stability of these interactions can be assessed by calculating the lifetime of intermolecular hydrogen bonds. acs.org Studies have shown that even in dilute solutions, a significant fraction of glutamine molecules can be linked by transient hydrogen bonds, forming short-lived clusters. This hydrophilic association persists across different temperatures.

Table 4: Intermolecular Interaction Parameters for Glutamine-Containing Systems

| Interaction Parameter | Observation/Value | System | Reference |

|---|---|---|---|

| Hydrogen Bond Lifetime (peptide-peptide) | ~7 H-bonds per peptide with significant lifetimes | Self-assembled peptide nanofiber | acs.org |

| Interaction Type | Side chain amide hydrogen bonding with adjacent backbone | Glutamine-containing peptide dimer | koreascience.kr |

| Electrostatic Interaction Energy (Glutamate-K⁺) | ~ -310.88 kJ/mol | Peptide nanofiber with ions | acs.org |

| Association Type | Hydrophilic association via H-bonds persists with temperature | Dilute glutamine solution |

MD simulations are extensively used to study the dynamic process of glutamine binding to proteins, such as the periplasmic glutamine-binding protein (GlnBP). nih.govnih.gov These simulations can capture the large-scale conformational changes in the protein upon ligand binding, often described as a hinge-type motion where two domains of the protein close around the glutamine molecule. nih.govresearchgate.net

By analyzing the simulation trajectories, researchers can identify the key amino acid residues in the binding pocket that form stable interactions with the glutamine ligand. biorxiv.org These interactions typically involve a network of hydrogen bonds and electrostatic contacts. For example, in the γ-glutamyltransferase, a salt bridge between the glutamine's C-terminus and an Arginine residue (Arg114) was found to be crucial for stable binding. biorxiv.org Similarly, in the taste receptor T1r2a, Serine residues (Ser142, Ser165) and a Glycine residue (Gly163) form hydrogen bonds with the α-amino and α-carboxyl groups of glutamine. chemrxiv.orgoup.com

MD simulations also reveal the role of water molecules within the binding pocket, which can mediate interactions between the ligand and the protein. chemrxiv.orgnih.gov The dynamics of the ligand within the pocket, including its conformational flexibility and the stability of its interactions, can be tracked over time, providing a detailed picture of the binding event at the atomic level. nih.govbiorxiv.org

Table 5: Key Residue Interactions for Glutamine in Model Protein Binding Pockets

| Protein System | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| γ-Glutamyltransferase (GGT) | Arg114, Thr391 | Salt bridge, Hydrogen bond | biorxiv.org |

| Medaka Fish Taste Receptor (T1r2a) | Ser142, Ser165, Gly163 | Hydrogen bonds with α-amino and α-carboxyl groups | chemrxiv.orgoup.com |

| SARS Main Protease (Mpro) | His163, Glu166 | Forms specificity pocket for glutamine | nih.gov |

| Glutamate (B1630785) Synthase (GltS) | Cys1, Arg31, Glu978 | Electrostatic interactions in binding cavity | nih.gov |

Investigation of Amino Acid Interactions in Gas Hydrate Systems

The interaction of amino acids within gas hydrate systems is a subject of significant computational and experimental research, driven by their potential to influence hydrate formation kinetics and thermodynamics. Amino acids, including glutamine, can act as either inhibitors or promoters of gas hydrate formation, a dual role that depends on factors such as concentration, the nature of the gas molecule, and the specific structure of the amino acid side chain. mdpi.comfrontiersin.orgresearchgate.net

Computational studies, often employing molecular dynamics (MD) simulations, have elucidated the molecular mechanisms behind these effects. The zwitterionic nature of amino acids leads to potent electrostatic interactions with water molecules. nih.gov These interactions can disrupt the hydrogen-bonding network of water, which is a prerequisite for the formation of the clathrate cages that trap gas molecules, thereby inhibiting hydrate formation. nih.gov The amine and carboxylic acid groups in amino acids form strong hydrogen bonds with water, further hindering the organization of water molecules into hydrate structures. nih.gov

The role of the amino acid side chain is critical. Studies have suggested that shorter side chains, which are more soluble in water, tend to form hydrogen bonds that prevent water from forming clathrate structures, leading to an inhibitory effect. mdpi.com Conversely, longer or larger hydrophobic side chains may promote hydrate kinetics by resisting hydrogen bonding with water. mdpi.com For instance, studies on CO2 hydrates found that the thermodynamic inhibition potency increases with the hydrophobicity of the amino acid, with the effect being L-valine > L-alanine > glycine. acs.org While some amino acids like L-histidine promote methane (B114726) (CH4) hydrate formation, they can inhibit carbon dioxide (CO2) hydrate formation. frontiersin.org The concentration of the amino acid is another key variable; concentrations of 5 wt% or higher generally have an inhibitory effect, whereas lower concentrations (e.g., 1 wt%) may show no thermodynamic inhibition or even a promotional effect. mdpi.com

Table 1: Effect of Various Amino Acids on Gas Hydrate Formation

| Amino Acid | Guest Gas | Effect | Optimal Concentration (if promoter) | Reference |

|---|---|---|---|---|

| Glycine | CH4, CO2 | Thermodynamic Inhibitor | N/A | nih.govacs.org |

| Alanine | CH4, CO2 | Thermodynamic Inhibitor | N/A | nih.govacs.org |

| Valine | CH4, CO2 | Thermodynamic Inhibitor | 0.25 wt% (Methane Uptake) | mdpi.comacs.org |

| Leucine | CH4, Ethane, THF | Kinetic Promoter (CH4) | 0.125 wt% | mdpi.comfrontiersin.org |

| Methionine | CH4, CO2 | Kinetic Promoter | 0.125 wt% (CH4), 0.2 wt% (CO2) | mdpi.comfrontiersin.org |

| L-Glutamic Acid | CH4 | Kinetic Promoter | > L-histidine | frontiersin.org |

Theoretical Studies on Hydrogen Bonding Patterns and Energetics

Theoretical studies, primarily using density functional theory (DFT), have provided deep insights into the hydrogen bonding patterns and energetics of glutamine. nih.govacs.org These studies are crucial for understanding its role in molecular recognition and self-assembly. Hydrogen bonds are weak, non-covalent interactions that collectively contribute significantly to the structural stability of biomolecular systems. researchgate.net

Quantum mechanical calculations on hydrogen-bonded pairs involving the glutamine side chain and ribonucleotide bases have revealed rich variability in geometric patterns and stabilities. nih.govacs.org The average interaction energy for pairs involving glutamine was calculated to be -7.6 kcal/mol, a value that, while significant, is considerably less than that for arginine (-26.7 kcal/mol). nih.govacs.org These computational analyses utilize methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonds. nih.govufba.br

Neutron diffraction experiments combined with computational modeling have been used to investigate the structure and hydration of glutamine in aqueous solutions, providing direct insight into its hydrogen-bonding ability. researchgate.netnih.gov These studies found that the backbone of glutamine coordinates more water molecules than the side chain, indicating that the charged groups are more effective at attracting water than the side chain's dipole. researchgate.netnih.gov Furthermore, within both the backbone and the side chain, the carbonyl groups interact more readily with water than the amine groups. researchgate.netnih.gov

A significant finding from these combined experimental and computational approaches is the propensity of glutamine to form dimers and larger aggregates even in dilute solutions. researchgate.netnih.gov This association is driven by a network of backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds, demonstrating the molecule's strong tendency to self-associate. researchgate.netnih.gov Molecular dynamics simulations on glutamine-based polymers also highlight the formation of intramolecular hydrogen bonds that lead to compact, self-ordered coil conformations in solution. mdpi.com

Table 2: Calculated Interaction Energies for Amino Acid-Nucleobase Pairs

| Amino Acid | Average Interaction Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Glutamine (Q) | -7.6 | Density Functional Theory | nih.govacs.org |

| Arginine (R) | -26.7 | Density Functional Theory | nih.govacs.org |

| Glutamic Acid (E) | -7.3 | Density Functional Theory | nih.govacs.org |

| Aspartic Acid (D) | -11.8 | Density Functional Theory | nih.govacs.org |

| Asparagine (N) | -11.4 | Density Functional Theory | nih.govacs.org |

Conformational Landscape Exploration and Optimized Geometries

The conformational landscape of glutamine is complex due to the flexibility of its backbone and side chain. Exploring this landscape is essential for understanding its biological function and interactions. High-level computational methods, including ab initio and DFT calculations, are employed to map the potential energy surface (PES) and identify stable conformers. conicet.gov.aracs.org

A systematic exploration of the full conformational space of an N-acetyl-L-glutamine-N-methylamide, a model for the glutamine residue in a peptide, was performed using RHF/3-21G, RHF/6-31G(d), and B3LYP/6-31G(d) levels of theory. conicet.gov.ar This study located 59 distinct conformers on the potential energy hypersurface, which is a function of four torsional angles (φ, ψ, χ1, χ2). conicet.gov.ar The relative stabilities of these conformers are determined by a complex interplay of side chain/backbone interactions, including various types of hydrogen bonds. conicet.gov.ar

The conformation of isolated amino acids is dictated by both backbone (φ, ψ) and side-chain (χ) torsional angles. acs.org Computational strategies often use evolutionary algorithms to efficiently explore the conformational PES and locate low-lying energy minima. acs.orgunibs.it Once identified, the geometries of these conformers are optimized, and their relative energies are calculated with high accuracy using composite methods, which are then integrated with zero-point energies and thermal contributions. acs.orgunibs.it

Molecular dynamics (MD) simulations are also a powerful tool for examining conformational changes over time. nih.gov For example, MD simulations of glutamine 5′-phosphoribosylpyrophosphate amidotransferase were used to explore the free energy landscape and characterize the conformational shifts in the enzyme's flexible loop upon substrate binding. nih.gov Similarly, computational investigations of glutamine interacting with surfaces, such as titanium dioxide (TiO2), have shown that the molecule's orientation and conformation are highly dependent on the interaction environment, with different optimized geometries and energies observed for various starting orientations. mdpi.com

Table 3: Torsional Angles Defining Glutamine Conformation

| Torsional Angle | Definition | Atoms Involved | Reference |

|---|---|---|---|

| φ (phi) | Backbone | C'-N-Cα-C' | conicet.gov.aracs.org |

| ψ (psi) | Backbone | N-Cα-C'-N | conicet.gov.aracs.org |

| χ1 (chi1) | Side Chain | N-Cα-Cβ-Cγ | conicet.gov.ar |

| χ2 (chi2) | Side Chain | Cα-Cβ-Cγ-Cδ | conicet.gov.ar |

| χ3 (chi3) | Side Chain | Cβ-Cγ-Cδ-Oε | conicet.gov.ar |

Enantiomeric Resolution and Chiral Analytical Methodologies for Dl Glutamine Hydrate

Chromatographic Enantioseparation Techniques

Chromatography is the cornerstone of enantioseparation, offering high efficiency and resolution. chiraltech.com Techniques such as Micellar Electrokinetic Chromatography (MEKC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC) have been extensively applied to resolve glutamine enantiomers. These methods often rely on creating a chiral environment, either through a chiral stationary phase or chiral additives in the mobile phase, to induce differential interactions with the D- and L-enantiomers.

Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Purity Assessment

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that utilizes surfactant micelles as a pseudo-stationary phase to enable the separation of both neutral and charged molecules. scispace.comwikipedia.org For chiral separations, a chiral selector is incorporated into the micellar system. pmda.go.jp

MEKC has proven effective for the chiral analysis of amino acids in various matrices, including biological fluids and dietary supplements. nih.govnih.gov Bile salts, which are naturally derived chiral surfactants, are frequently used as chiral selectors in MEKC. mdpi.com For instance, a method for analyzing FITC-derivatized DL-alanine and DL-glutamate employed sodium taurocholate and β-cyclodextrin as chiral selectors. mdpi.com

A key application of chiral MEKC is the assessment of enantiomeric purity. mdpi.com A recently developed MEKC method provides rapid enantiomeric determination of DL-glutamine in dietary supplements. x-mol.net This technique involves pre-column derivatization with (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), followed by separation using ammonium (B1175870) perfluorooctanoate as the micellar medium. The resulting diastereomers were successfully separated in under 8 minutes with a resolution of 2.8. nih.govx-mol.net Another study reported the detection of D-glutamine in cerebrospinal fluid using MEKC coupled with laser-induced fluorescence (LIF) after derivatization with (+/-)-1-(9-anthryl)-2-propyl chloroformate (APOC). nih.gov

Table 1: MEKC Methods for Glutamine Enantiomer Analysis

| Analyte | Derivatizing Agent | Chiral Selector / Separation Medium | Key Finding | Reference |

|---|---|---|---|---|

| DL-Glutamine | (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) | Ammonium perfluorooctanoate | Rapid separation (8 min) with a resolution of 2.8 in dietary supplements. | nih.govx-mol.net |

| D-Glutamine | (+/-)-1-(9-anthryl)-2-propyl chloroformate (APOC) | Mixed micellar system | Successful detection in cerebrospinal fluid. | nih.gov |

| DL-Glutamate* | Fluorescein isothiocyanate (FITC) | Sodium taurocholate and β-cyclodextrin | Effective enantiomeric impurity analysis. | mdpi.com |

Note: Glutamate (B1630785) is a structurally related amino acid.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomer separation due to its high resolution, versatility, and repeatability. chiraltech.com The key to chiral HPLC is the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral compound that is bound to the support material (e.g., silica (B1680970) gel). nih.gov

Various types of CSPs have been developed and are commercially available, including those based on polysaccharides, proteins, macrocyclic glycopeptides, and crown ethers. mdpi.comregistech.com For glutamine and its derivatives, several CSPs have demonstrated excellent separation capabilities.

Polysaccharide-based CSPs: Columns like Chiralpak AD-H, which has an amylose (B160209) derivative as the chiral selector, have been used to achieve baseline separation of acetyl-L-glutamine and acetyl-D-glutamine. researchgate.netrsc.org Similarly, a Chiralpak QD-AX column was effective for the enantioseparation of N-acetyl-glutamine enantiomers using a mobile phase of methanol (B129727) and aqueous ammonium formate (B1220265). nih.govresearcher.life

Cyclodextrin-based CSPs: New cyclodextrin-derived CSPs have been investigated for the separation of numerous chiral analytes, including N-(2,4-dinitrophenyl) glutamine. nih.gov These phases showed complimentary enantioselectivity depending on the electron-donating or withdrawing groups on the phenylcarbamate moieties. nih.gov

Protein-based CSPs: These CSPs utilize the stereospecific binding properties of proteins. mdpi.com For example, α-chymotrypsin, an enzyme, has been immobilized on silica and used as a CSP to resolve various amino acid derivatives, particularly aromatic ones. mdpi.com

The choice of mobile phase also plays a crucial role in optimizing the separation on these CSPs. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. ijsrtjournal.com By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, resulting in dramatically faster analysis times, improved resolution, and enhanced sensitivity. chiraltech.comymc.eu

This technology has been successfully applied to the complex analysis of amino acids. A method using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) was developed for the simultaneous determination of neurotransmitters, including glutamate, in rat brain samples in a single run of less than 8 minutes. nih.gov Another UHPLC-HRMS/MS method enabled the detection of 18 different amino acids, including glutamine, in clams following derivatization. mdpi.com

A recent breakthrough combines fast enantioselective UHPLC with drift tube ion mobility-mass spectrometry (IM-MS). nih.gov Using a tandem column approach with a chiral superficially porous particle (SPP) column, researchers were able to resolve 23 out of 24 amino acid enantiomer pairs (derivatized with AQC) within a 3-minute analysis time. While glutamic acid was only partially resolved, this method highlights the power of UHPLC for high-throughput chiral analysis. nih.gov

Table 2: Comparison of HPLC and UHPLC for Chiral Analysis

| Parameter | Conventional HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3–5 µm | < 2 µm | ijsrtjournal.comymc.eu |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or higher | ijsrtjournal.comymc.eu |

| Analysis Time | Longer | Up to 10 times faster than HPLC | ijsrtjournal.com |

| Resolution | Good | Higher / Improved | chiraltech.com |

| Sensitivity | Standard | Enhanced | ijsrtjournal.com |

Derivatization Approaches for Enhanced Chiral Resolution

Derivatization is a common strategy in chiral analysis, particularly for amino acids. This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity to form two diastereomers. chromatographyonline.com Since diastereomers have different physicochemical properties, they can be separated using standard, non-chiral chromatographic columns. chromatographyonline.com This technique can also improve detection sensitivity, especially for fluorescence or UV detection.

Several derivatizing agents have been successfully employed for the chiral resolution of glutamine:

FLEC ((+)-1-(9-fluorenyl)-ethyl chloroformate): Used in MEKC for the rapid separation of DL-Gln diastereoisomers. nih.govx-mol.net

AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A widely used pre-column derivatization reagent for amino acid analysis by UHPLC-MS/MS, enabling sensitive quantification of D/L ratios in samples like tea. nih.govwaters.com

N-acetylation: The formation of N-acetyl-glutamine enantiomers allows for their separation on chiral HPLC columns like Chiralpak AD-H and Chiralpak QD-AX. researchgate.netnih.gov

NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole): A fluorescent derivatizing agent used in multidimensional HPLC systems for the highly sensitive and selective analysis of chiral amino acids. researchgate.net

APOC ((+/-)-1-(9-anthryl)-2-propyl chloroformate): Used for the chiral analysis of amino acids in biological fluids by MEKC with laser-induced fluorescence detection. nih.gov

While effective, derivatization adds an extra step to the analytical workflow and introduces potential issues such as racemization during the reaction or impurities from the derivatizing agent. chromatographyonline.comsigmaaldrich.com

Development of Underivatized Chiral Analysis Methods

To overcome the drawbacks of derivatization, significant effort has been directed toward developing methods for the direct analysis of underivatized amino acids. sigmaaldrich.com This approach simplifies sample preparation and avoids potential analytical errors associated with the derivatization step. sigmaaldrich.com The success of direct enantioseparation relies heavily on the selectivity of the Chiral Stationary Phase (CSP).

Two major classes of CSPs have proven particularly effective for resolving underivatized amino acid enantiomers:

Macrocyclic Glycopeptide-based CSPs: These phases, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are well-suited for separating polar and ionic compounds like amino acids. sigmaaldrich.com They possess ionic groups and are compatible with both aqueous and organic mobile phases. A key advantage is their ability to resolve a majority of common amino acids using a single, simple mobile phase system (e.g., water:methanol:formic acid). sigmaaldrich.com Retention and enantioselectivity can be fine-tuned by adjusting the concentration of the organic modifier in the mobile phase. sigmaaldrich.com

Crown Ether-based CSPs: Chiral crown ethers, such as (+)-(18-Crown-6)-tetracarboxylic acid covalently bonded to a silica support (e.g., CrownSil™), are ideal for the separation of compounds containing primary amines, including natural and unnatural amino acids. registech.com The separation mechanism involves the complexation of the protonated primary amine group of the amino acid within the cavity of the crown ether ring. These columns are compatible with both normal and reversed-phase HPLC. registech.com

The development of zwitterionic chiral selectors also represents an important advancement for the enantiomeric separation of underivatized amino acids. chromatographyonline.com These direct methods offer a more streamlined and potentially more accurate approach to determining the enantiomeric purity of DL-Glutamine hydrate (B1144303).

Investigations into Hydration Phenomena and Water Mediated Interactions

Molecular Mechanisms of Water Coordination and Solvation

The solvation of DL-Glutamine in water is characterized by specific coordination patterns between the amino acid and surrounding water molecules. Neutron diffraction experiments, combined with computational modeling, have provided significant insights into these mechanisms. nih.govacs.orgresearchgate.net Studies reveal that the backbone of the glutamine molecule coordinates more water molecules than its side chain. nih.govacs.orgresearchgate.net This suggests that the charged groups on the backbone are more effective at attracting water than the dipole present in the side chain. nih.govacs.orgresearchgate.net

Further analysis of the functional groups shows that the carbonyl groups (C=O), on both the backbone and the side chain, interact more readily with water molecules than the amine groups. nih.govacs.orgresearchgate.net The hydration process involves the binding of water molecules to the hydrophilic groups of the glutamine molecule, which are primarily the positively and negatively charged groups and the amide group (–CONH₂) in the side chain. britannica.com The dipolar nature of water facilitates this, with its negative pole (oxygen) binding to positively charged sites and its positive pole (hydrogen) binding to negatively charged sites on the glutamine molecule. britannica.com Molecular dynamics simulations of L-glutamine crystal surfaces further illustrate that the structural and orientational properties of water at the interface are highly dependent on the specific chemical groups of the amino acid that are in contact with the liquid phase. rsc.org

Influence of Hydration on Molecular Structure and Dynamics

The presence of water significantly influences the molecular structure and dynamics of DL-Glutamine. Hydration is essential for maintaining the crystalline structure of proteins and amino acids; complete dehydration can lead to the disintegration of this structure. britannica.com

Molecular dynamics simulations have shown that the behavior of water near glutamine surfaces is distinctly different from that of bulk water. rsc.orgrsc.org A glassy, rotationally arrested layer of interfacial water forms, which exhibits significantly slower diffusion dynamics. rsc.org The mobility of these water molecules near the interface varies over a longer length scale than what would be predicted based solely on the chemical potential from water-glutamine interactions. rsc.org At a macroscopic level, studies have shown that glutamine supplementation can lead to an increase in total body water, underscoring its role in bodily hydration processes. dergipark.org.tr

Characterization of Hydrogen Bonding between DL-Glutamine and Water

Hydrogen bonding is the primary force governing the interaction between DL-Glutamine and water. Neutron diffraction with isotopic substitution (NDIS) has been a particularly powerful technique for elucidating the atomic-level details of these bonds. nih.govacs.orgresearchgate.netill.eu These studies have confirmed that both backbone and side-chain carbonyl groups form more interactions with water compared to the amine groups. nih.govresearchgate.net For the related molecule L-glutamic acid, it has been shown that each carboxylate oxygen atom forms an average of three hydrogen bonds with the surrounding water. ox.ac.uk

Fourier-transform infrared (FTIR) spectroscopy also provides valuable data on these interactions. researchgate.netresearchgate.net Studies on hydrated poly-L-glutamine showed that while hydration had a limited effect on the peptide backbone's spectral bands, it did decrease the intensity of the C=O stretching vibration band of the side chain's amide group. researchgate.net Temperature-dependent FTIR analysis of glutamine-water mixtures reveals shifts in the OH-stretching band, which are indicative of changes within the hydrogen-bonding network as temperature varies. mdpi.com A shift to lower frequencies (redshift) in the IR absorption of O-H and C=O groups typically signifies an enhancement of the hydrogen bonds. researchgate.net

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| Neutron Diffraction | Backbone coordinates more water than the side chain. Carbonyl groups interact more readily with water than amine groups. | Charged backbone groups are primary hydration sites. Carbonyl oxygen is a stronger H-bond acceptor than amine nitrogen is a donor. | nih.govacs.orgresearchgate.net |

| FTIR Spectroscopy | Intensity of the side chain C=O stretching vibration at 1658 cm⁻¹ is reduced upon hydration. | Hydration directly affects the amide group of the glutamine side chain. | researchgate.net |

| Temperature-Dependent FTIR | The intensity of OH-stretching subcomponents (e.g., at 3275 cm⁻¹ and 3336 cm⁻¹) changes with temperature. | The hydrogen-bonding network between glutamine and water is sensitive to thermal energy. | mdpi.com |

Role of Water in Intermolecular Association and Aggregation Processes

Water is not merely a passive solvent but plays an active role in the intermolecular association and aggregation of glutamine. biorxiv.org Research on glutamine-rich peptides indicates a dual role for glutamine in aggregation: it first mediates the pairing of monomers, which then act as seeds for the formation of larger aggregates. biorxiv.org Within these aggregates, buried glutamine residues help to optimize hydrogen-bond networks that are protected from the solvent. biorxiv.org

Notably, evidence of glutamine-glutamine interactions has been found even in dilute aqueous solutions (30 mg/mL). nih.govacs.orgresearchgate.net Neutron diffraction studies have revealed the presence of glutamine dimers, which can be associated through backbone-backbone, backbone-side chain, or side chain-side chain hydrogen bonds. nih.govacs.orgresearchgate.net This inherent tendency of glutamine molecules to associate in solution is thought to have implications for the aggregation of glutamine-rich proteins observed in some diseases. nih.govacs.orgresearchgate.net As glutamine molecules aggregate, they can create crowded environments that trap water molecules, altering local water dynamics in a complex manner. rsc.org

Experimental and Theoretical Quantification of Hydration Energies

Quantifying the energetic aspects of glutamine hydration provides a deeper understanding of the stability of the hydrated complex. While direct experimental measurement of the total hydration energy for DL-Glutamine hydrate (B1144303) is complex, theoretical calculations have provided valuable estimates for the binding energies of its constituent parts with water. nih.gov

Theoretical studies using high-level ab initio methods have calculated the binding energies for water molecules interacting with fragments representing the polar side chains of amino acids, including glutamine. nih.gov These calculations, which model the fundamental hydrogen-bonding interactions, show that the complexation of water with a fragment representing the glutamine side chain results in binding energies ranging from -1.61 to -11.59 kcal/mol, depending on the specific geometry of the interaction. nih.gov Thermodynamic data from isentropic compressibility measurements also indirectly inform on hydration energetics, indicating that interactions between glutamine zwitterions, ions, and water dipoles are significant in solution. researchgate.net

| Interacting Molecules | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Water and Glutamine/Asparagine Fragment | -1.61 to -11.59 | nih.gov |

Polymorphism and Solid State Characteristics of Dl Glutamine Hydrate

Identification and Characterization of Different Crystalline Forms

Detailed characterization of distinct crystalline forms specifically for DL-Glutamine hydrate (B1144303) is not extensively documented. However, a monohydrate is known and identified by its CAS number and molecular formula. bldpharm.comnih.gov For context, the crystal structure of the anhydrous form of DL-Glutamine has been elucidated and provides insight into the molecular packing of the racemate.

In its anhydrous crystalline state, DL-Glutamine molecules organize into double layers. These layers are formed by "head-to-tail" sequences of molecules, which are stabilized by hydrogen bonds between the main-chain atoms. The resulting double layers are then stacked and held together by hydrogen bonds involving the side-chain atoms. iucr.org This packing arrangement is noted to be substantially different from that observed in the crystal structure of L-Glutamine. iucr.org The structure of anhydrous DL-Glutamine shares similarities with the packing patterns found in DL-methionine and hydrated L-arginine D-glutamate. iucr.org

While a definitive crystal structure for DL-Glutamine hydrate is not available in the surveyed literature, its existence is confirmed. The properties of the known anhydrous and hydrate forms are summarized below.

Table 1: Identification of DL-Glutamine and its Hydrate

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| DL-Glutamine | (±)-Glutamine | 585-21-7 | C₅H₁₀N₂O₃ | 146.14 |

| This compound | DL-Glutamine monohydrate | 115584-75-3 | C₅H₁₂N₂O₄ | 164.15 |

Table 2: Crystallographic Data for Anhydrous DL-Glutamine

| Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|

| Monoclinic | P2₁/a | Molecules aggregate into double layers stabilized by main-chain hydrogen bonds. | iucr.org |

Phase Transitions and Solid-State Stability

Specific data regarding the phase transitions of this compound, such as dehydration temperatures or transitions between different polymorphic forms, are not readily found in published research. However, general thermal analysis of amino acids indicates that glutamine tends to decompose upon heating rather than exhibiting clean melting or sublimation points. d-nb.info This suggests that the hydrate form would also be thermally sensitive, likely losing its water of hydration before undergoing further decomposition. The recommendation to store this compound at 2-8°C further implies limited solid-state stability at elevated temperatures. bldpharm.com

The chemical stability of glutamine, particularly its degradation in aqueous solutions to form ammonia (B1221849), is a well-documented phenomenon. capes.gov.br While this pertains to solution-state stability, it underscores the inherent chemical lability of the glutamine molecule, which can have implications for its long-term solid-state stability, especially in the presence of atmospheric moisture.

Influence of Crystallization Conditions on Polymorphic Outcome

The influence of specific crystallization conditions on the polymorphic outcome of this compound has not been specifically detailed. However, general principles from studies on related amino acids, such as L-glutamic acid, demonstrate that the crystallization outcome is highly dependent on various physical conditions. tandfonline.com

Key factors known to influence the polymorphism of amino acids include:

Solvent: The choice of solvent and the presence of co-solvents can dictate which crystalline form is favored.

pH: The pH of the crystallization medium affects the ionic state of the amino acid, which in turn influences intermolecular interactions and crystal packing. tandfonline.com

Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can control the nucleation and growth kinetics of different polymorphs. tandfonline.com For instance, in the case of L-glutamic acid, rapid cooling can favor the formation of a metastable α-form. tandfonline.com

Supersaturation: The level of supersaturation is a primary driving force for crystallization and can impact which polymorph nucleates first, in accordance with Ostwald's rule of stages.

Impurities: The presence of other amino acids or ions can inhibit or promote the growth of specific crystalline forms. tandfonline.com

In synthetic procedures, DL-glutamine has been isolated from aqueous solutions or mixtures containing reagents like hydrazine (B178648) hydrate, often involving pH adjustment and cooling to induce crystallization. google.com These general methods highlight that standard crystallization techniques from aqueous media are employed, and variations in these parameters would be expected to influence the solid form obtained.

Biochemical Research Applications in Model Systems

Role in Cell Culture Media Formulation and Stability

L-Glutamine, the biologically active component of DL-Glutamine hydrate (B1144303), is an essential amino acid for the growth and proliferation of virtually all mammalian and insect cells in culture. It serves as a primary energy source, especially for rapidly dividing cells, and is a crucial component of many cell culture media formulations. thermofisher.comthermofisher.com However, the utility of free L-glutamine in liquid media is hampered by its inherent instability.

In aqueous solutions, particularly at physiological temperatures (37°C) and pH, L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia (B1221849). thermofisher.comsigmaaldrich.com This degradation not only depletes the available L-glutamine for cellular use but also leads to the accumulation of ammonia, which is toxic to cells and can negatively impact cell growth, viability, and protein production. thermofisher.comsigmaaldrich.com The rate of this degradation is influenced by factors such as temperature, pH, and the presence of certain ions like phosphate (B84403) and bicarbonate. sigmaaldrich.comsigmaaldrich.com Studies have shown that storing L-glutamine-supplemented media at 37°C significantly accelerates its degradation compared to storage at 2-8°C. sigmaaldrich.com

Impact on Cellular Metabolism in In Vitro Models

The metabolism of L-glutamine has a profound impact on cellular bioenergetics and biosynthesis in in vitro models. frontiersin.org As a key nutrient, it serves multiple functions:

Energy Source: L-glutamine is a major carbon source, feeding into the tricarboxylic acid (TCA) cycle to generate ATP. thermofisher.comwikipedia.org For many rapidly proliferating cells, it is a primary energy substrate. thermofisher.com

Biosynthetic Precursor: The carbon and nitrogen from glutamine are utilized for the synthesis of other non-essential amino acids, nucleotides, and fatty acids. frontiersin.org

Redox Balance: Glutamine metabolism contributes to the maintenance of cellular redox homeostasis through the production of glutathione (B108866), a major antioxidant. thermofisher.comcreative-proteomics.com

The use of stable glutamine dipeptides can influence these metabolic processes. While L-alanyl-L-glutamine is taken up and metabolized by cells at a rate similar to free glutamine, this can sometimes lead to overflow metabolism, resulting in the formation of lactate. evonik.com The choice of dipeptide can be tailored to specific cell lines and culture conditions to optimize metabolic efficiency and minimize the production of inhibitory byproducts. evonik.com

Investigation of DL-Glutamine Metabolism in Cell Line Models

Cell line models are invaluable tools for dissecting the intricate pathways of cellular metabolism. The L-isomer of glutamine is a central player in the metabolic reprogramming observed in many cell types, particularly in rapidly proliferating cancer cells. creative-proteomics.comnih.gov

Anaplerotic Pathways and Carbon Flux Analysis (e.g., TCA cycle)

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthetic purposes. pnas.orgnih.gov In many proliferating cells, particularly cancer cells, glutamine is a primary anaplerotic substrate. pnas.orgbiomolther.org

The process, known as glutaminolysis, involves the conversion of glutamine to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS). biomolther.orgnih.gov Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or transaminases. encyclopedia.pubelifesciences.org This influx of α-KG from glutamine is crucial for maintaining the integrity and function of the TCA cycle, especially when intermediates like citrate (B86180) are being used for fatty acid synthesis. pnas.orgbiomolther.org

Carbon flux analysis using isotope-labeled glutamine (e.g., ¹³C-glutamine) has been instrumental in elucidating these pathways. pnas.orgnih.gov Such studies have revealed that in some cancer cell lines, the majority of the oxaloacetate used for citrate synthesis is derived from glutamine, while glucose primarily supplies the acetyl-CoA. pnas.orgbiomolther.org This highlights the critical role of glutamine in sustaining the TCA cycle for both energy production and as a hub for biosynthesis. nih.gov

Precursor Functions in Biosynthetic Pathways (e.g., nucleotide synthesis)

Glutamine is a fundamental precursor for the synthesis of a wide range of essential biomolecules. bosterbio.com Its carbon and nitrogen atoms are incorporated into:

Nucleotides: Glutamine is an indispensable nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) rings, the building blocks of DNA and RNA. creative-proteomics.comembopress.org Two nitrogen atoms from glutamine are used in the formation of the purine ring, and a third is required for the synthesis of GMP from IMP. embopress.org The initial step in pyrimidine synthesis also involves a glutamine-derived nitrogen. embopress.org

Non-Essential Amino Acids: The nitrogen from glutamine, via glutamate, is used in transamination reactions to synthesize other amino acids such as alanine, aspartate, and asparagine. embopress.org Glutamate itself can be converted to proline. embopress.org

Fatty Acids: Under certain conditions, such as hypoxia, glutamine-derived α-KG can undergo reductive carboxylation to produce citrate, which is then exported to the cytoplasm to serve as a precursor for fatty acid synthesis. frontiersin.org

The table below illustrates the precursor role of glutamine in various biosynthetic pathways.

| Biosynthetic Pathway | Role of Glutamine | Key Intermediates |

| Purine Synthesis | Provides two nitrogen atoms for the purine ring and one for GMP synthesis. embopress.org | Inosine monophosphate (IMP), Guanosine monophosphate (GMP) |

| Pyrimidine Synthesis | Donates nitrogen for the initial step of ring formation. embopress.org | Carbamoyl phosphate |

| Non-Essential Amino Acid Synthesis | Serves as a primary nitrogen donor. embopress.org | Glutamate, Alanine, Aspartate, Proline |

| Fatty Acid Synthesis | Carbon source for citrate via reductive carboxylation. frontiersin.org | α-ketoglutarate, Citrate |

Nitrogen Donor Roles in Cellular Processes

Beyond its role in nucleotide and amino acid synthesis, glutamine is the primary shuttle of nitrogen between organs and a major nitrogen donor for numerous anabolic processes. wikipedia.orgphysiology.org The amide nitrogen of glutamine is particularly important and is utilized in the synthesis of:

Amino Sugars: Such as glucosamine-6-phosphate, which is essential for the synthesis of glycoproteins and other macromolecules.

NADPH: Glutamine metabolism can contribute to the production of NADPH, a crucial reducing equivalent for antioxidant defense and reductive biosynthesis. pnas.orgscielo.br

Glutathione: Glutamate derived from glutamine is a direct precursor for the synthesis of glutathione (GSH), a tripeptide that plays a central role in protecting cells from oxidative stress. creative-proteomics.comencyclopedia.pub

Enzyme Kinetics and Substrate Specificity Studies with Glutamine-Utilizing Enzymes (in vitro)

In biochemical research, understanding the kinetics and substrate preferences of enzymes is fundamental to elucidating metabolic pathways and designing targeted inhibitors. DL-Glutamine and its biologically active L-isomer are key substrates for a variety of enzymes, and in vitro studies are crucial for characterizing these interactions.

Glutamine-utilizing enzymes catalyze essential reactions involving nitrogen metabolism, amino acid biosynthesis, and energy production. Key enzymes in this category include glutaminase (GLS), which hydrolyzes glutamine to glutamate and ammonia, and glutamine synthetase (GS), which catalyzes the reverse reaction. nih.gov Other important enzymes include transglutaminases, which form crosslinks between proteins plos.org, and various aminotransferases that transfer glutamine's amino group. asm.orgnih.gov

Kinetic studies determine crucial parameters like the Michaelis constant (Kₘ) and the catalytic rate (Vₘₐₓ or k꜀ₐₜ), which quantify an enzyme's affinity for its substrate and its maximum reaction speed, respectively. For instance, purified L-glutaminase from Achromobacter xylosoxidans strain RSHG1 exhibited a Kₘ of 0.236 mM and a Vₘₐₓ of 443.8 U/mg for L-glutamine. researchgate.net In contrast, a glutaminase from Bacillus licheniformis (BALG) showed a much higher Kₘ of 210 ± 11 mM, indicating a lower affinity for L-glutamine. researchgate.net

Substrate specificity studies reveal the range of molecules an enzyme can act upon. Human glutamine transaminase K (GTK), for example, displays broad substrate specificity, accepting numerous neutral, aromatic, and sulfur-containing amino acids in addition to glutamine. nih.gov The Kₘ values for its most active amino acid substrates are typically in the low millimolar range (0.7 to 6.4 mM). nih.gov In contrast, L-glutamine:keto-scyllo-inositol aminotransferase shows a narrow substrate specificity, indicating a specialized role in deoxystreptamine biosynthesis rather than general metabolism. asm.org

Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in substrate binding and catalysis. For example, studies on human endoplasmic-reticulum aminopeptidase-1 (ERAP-1) identified Glutamine-181 as a critical residue for its enzymatic activity and substrate specificity. portlandpress.com Replacing this glutamine with aspartic acid significantly altered the enzyme's preference, shifting it towards basic amino acids. portlandpress.com

| Enzyme | Source | Substrate | Kₘ (mM) | Vₘₐₓ or Specific Activity | Reference |

|---|---|---|---|---|---|

| L-Glutaminase | Achromobacter xylosoxidans RSHG1 | L-Glutamine | 0.236 | 443.8 U/mg | researchgate.net |

| Glutaminase (BALG) | Bacillus licheniformis | L-Glutamine | 210 ± 11 | 507 ± 27 U/mg | researchgate.net |

| Human Glutamine Transaminase K (rhGTK) | Recombinant Human | Various Amino Acids | 0.7 - 6.4 | Not specified | nih.gov |

Molecular Interaction Studies with Model Biomolecules

DL-Glutamine hydrate's utility in research extends to its use in studying non-covalent interactions with model biomolecules like proteins and nucleic acids. The amide group in glutamine's side chain is a key participant in hydrogen bonding, a fundamental force driving molecular recognition and structural stability.

Hydrogen Bonding in Protein Aggregation Models

The aggregation of proteins is a hallmark of several neurodegenerative diseases. Glutamine, particularly in the form of polyglutamine (poly-Q) tracts, plays a central role in many of these pathological aggregation events. biorxiv.org The side-chain amide of glutamine can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular "polar zippers" that stabilize protein aggregates. pnas.org